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Compound of Interest

Compound Name:
2-Fluoro-1,3-dimethyl-5-

nitrobenzene

Cat. No.: B174974 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-1,3-dimethyl-5-
nitrobenzene (CAS: 1736-85-2)

Executive Summary
This technical guide provides a comprehensive analysis of the physical and chemical

properties of 2-Fluoro-1,3-dimethyl-5-nitrobenzene (CAS No. 1736-85-2). This compound is

a key substituted nitrobenzene derivative with significant utility as a molecular building block in

synthetic organic chemistry. Its unique substitution pattern, featuring a fluorine atom, two

methyl groups, and a nitro group, imparts specific reactivity and physical characteristics that

are of considerable interest to researchers in medicinal chemistry and materials science. This

document details its chemical identity, core physicochemical properties, spectroscopic

signature, a plausible synthetic pathway, and essential safety protocols. The information is

curated for researchers, scientists, and drug development professionals, emphasizing the

practical application and theoretical underpinnings of its properties.

Introduction to 2-Fluoro-1,3-dimethyl-5-nitrobenzene
Chemical Identity and Structure
2-Fluoro-1,3-dimethyl-5-nitrobenzene, also known as 2-Fluoro-5-nitro-m-xylene, is an

aromatic organic compound.[1] Its structure consists of a benzene ring substituted with a

fluorine atom at position 2, two methyl groups at positions 1 and 3, and a nitro group at position
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5. The presence and arrangement of these functional groups are critical in defining its chemical

behavior and physical properties.

The key identifiers for this compound are:

IUPAC Name: 2-fluoro-1,3-dimethyl-5-nitrobenzene[1]

CAS Number: 1736-85-2[1][2]

Molecular Formula: C₈H₈FNO₂[1]

Molecular Weight: 169.15 g/mol [1]

Canonical SMILES: CC1=CC(=CC(=C1F)C)[O-][1]

Significance in Medicinal Chemistry and Drug
Development
Substituted nitroaromatic and fluorinated compounds are foundational scaffolds in modern drug

discovery.[3][4][5][6] 2-Fluoro-1,3-dimethyl-5-nitrobenzene serves as a crucial intermediate in

the synthesis of more complex molecules, particularly in the development of novel therapeutics.

[7] It has been identified as a key starting material for preparing (benzoylaminophenoxy)phenol

derivatives, which function as androgen receptor antagonists.[2][7] Such antagonists are

investigated for their potential in treating androgen-dependent conditions, most notably

prostate cancer.[7] The specific arrangement of substituents allows for regioselective

transformations, making it a valuable and versatile building block for medicinal chemists.[8]

The strategic incorporation of fluorine into drug candidates is a widely used strategy to

enhance metabolic stability, binding affinity, and membrane permeability.[3][4][5] The nitro

group, while sometimes associated with toxicity, is a powerful electron-withdrawing group and a

versatile synthetic handle that can be reduced to an amine, enabling a wide range of

subsequent chemical modifications.[6]

Core Physicochemical Properties
The physical properties of a compound are paramount for its handling, reaction setup, and

purification. The data for 2-Fluoro-1,3-dimethyl-5-nitrobenzene are summarized below.
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Property Value Source

Molecular Formula C₈H₈FNO₂ PubChem[1]

Molecular Weight 169.15 g/mol PubChem[1]

Appearance Yellow crystalline solid Smolecule[7]

Melting Point 42-43 °C Smolecule[7]

Boiling Point
111-112 °C (at reduced

pressure)
Smolecule[7]

Topological Polar Surface Area 45.8 Å² PubChem[1]

XLogP3 (Computed) 2.6 PubChem[1]

Causality Insight: The melting point of 42-43 °C indicates the compound is a solid at standard

room temperature, which simplifies handling and weighing compared to a liquid. The positive

XLogP3 value suggests a higher solubility in organic solvents than in water, a critical factor for

selecting appropriate solvent systems for reactions and chromatography.

Spectroscopic and Analytical Characterization
Spectroscopic analysis is essential for confirming the identity and purity of a synthesized

compound. Based on its structure, the following spectral characteristics are expected.

¹H NMR Spectroscopy: The proton NMR spectrum would be complex due to the asymmetric

substitution pattern. One would expect to see two singlets in the aromatic region (around

7.0-8.0 ppm) corresponding to the two non-equivalent aromatic protons. Two singlets would

also appear in the aliphatic region (around 2.0-2.5 ppm) for the two distinct methyl groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum should show eight distinct signals,

corresponding to the eight unique carbon atoms in the molecule. The carbons attached to

the electron-withdrawing nitro and fluoro groups would be shifted downfield.

¹⁹F NMR Spectroscopy: A single resonance is expected for the fluorine atom. Its chemical

shift and coupling to adjacent protons would provide definitive structural information.
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Infrared (IR) Spectroscopy: The IR spectrum would prominently feature strong absorption

bands characteristic of the nitro group (NO₂) at approximately 1520-1560 cm⁻¹ (asymmetric

stretch) and 1345-1385 cm⁻¹ (symmetric stretch). A C-F stretching band would also be

visible, typically in the 1000-1400 cm⁻¹ region.

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z

= 169.15, corresponding to the molecular weight of the compound.

Synthesis and Reactivity Insights
Proposed Synthetic Pathway
While specific industrial syntheses are often proprietary, a logical and established laboratory-

scale synthesis can be proposed based on fundamental electrophilic aromatic substitution

principles. The most direct route involves the nitration of 2-fluoro-1,3-dimethylbenzene (2-

fluoro-m-xylene). The directing effects of the substituents (ortho-, para-directing for methyl and

fluorine; meta-directing for nitro) must be considered. The two methyl groups and the fluorine

atom are activating and will direct the incoming electrophile (the nitronium ion, NO₂⁺). The 5-

position is sterically accessible and electronically favored for substitution.

2-Fluoro-1,3-dimethylbenzene
(2-Fluoro-m-xylene)

HNO₃ / H₂SO₄

2-Fluoro-1,3-dimethyl-5-nitrobenzene

Nitration

Click to download full resolution via product page

Caption: Proposed synthesis via electrophilic nitration.
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Expertise Insight: The choice of nitrating agent (a mixture of concentrated nitric and sulfuric

acid) is critical. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly

electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the activation energy of the

aromatic substitution. The reaction temperature must be carefully controlled (typically kept low

with an ice bath) to prevent over-nitration or side reactions.[9]

Experimental Protocols
Trustworthiness in scientific data comes from robust and self-validating methodologies.

Protocol for Melting Point Determination
This protocol ensures accurate determination of a key physical property, which also serves as

an indicator of purity.

System Calibration: Before analysis, verify the accuracy of the digital melting point apparatus

using certified reference standards with melting points bracketing the expected range (e.g.,

benzophenone, 47-49 °C).

Sample Preparation: Finely powder a small amount of the dry 2-Fluoro-1,3-dimethyl-5-
nitrobenzene. Tightly pack the powder into a capillary tube to a height of 2-3 mm.

Measurement: Place the capillary tube in the apparatus. Use a rapid heating ramp (e.g., 10

°C/min) to find an approximate melting range.

Refined Measurement: Repeat the measurement with a fresh sample, using a slow ramp

rate (1-2 °C/min) starting from ~10 °C below the approximate melting point.

Data Recording: Record the temperature at which the first drop of liquid appears and the

temperature at which the entire sample becomes liquid. A sharp melting range (≤ 1 °C) is

indicative of high purity.

Protocol for Purity Assessment by Reverse-Phase HPLC
This workflow provides quantitative data on the purity of the compound and can detect the

presence of impurities.
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System Suitability: Prepare a standard solution of the compound at a known concentration

(e.g., 1 mg/mL in acetonitrile). Make five replicate injections. The system is deemed suitable

if the relative standard deviation (RSD) for peak area and retention time is less than 2.0%.

This validates that the analytical system is performing with adequate precision.

Methodology:

Column: C18, 4.6 x 150 mm, 5 µm particle size.

Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v).

Flow Rate: 1.0 mL/min.

Detection: UV detector at 254 nm.

Injection Volume: 10 µL.

Analysis: Dissolve the sample to be tested in the mobile phase and inject it into the HPLC

system.

Purity Calculation: The purity is calculated based on the area percentage of the main peak

relative to the total area of all peaks in the chromatogram.

% Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Safety and Handling
Professional laboratory practice requires a thorough understanding of a compound's hazards.
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Hazard Class GHS Statement Precautionary Codes

Acute Toxicity, Oral H302: Harmful if swallowed
P264, P270, P301+P312,

P501

Skin Corrosion/Irritation H315: Causes skin irritation
P264, P280, P302+P352,

P332+P313

Eye Damage/Irritation
H319: Causes serious eye

irritation

P264, P280,

P305+P351+P338,

P337+P313

STOT, Single Exposure
H335: May cause respiratory

irritation

P261, P271, P304+P340,

P312

(Source: PubChem[1])

Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal

protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant

gloves.[10]

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents.

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion
2-Fluoro-1,3-dimethyl-5-nitrobenzene is a well-characterized chemical intermediate with

defined physical properties that make it valuable for synthetic applications, particularly in the

field of drug discovery. Its solid state, moderate melting point, and solubility in organic solvents

facilitate its use in a laboratory setting. A clear understanding of its spectroscopic signature,

reactivity, and safety profile, as detailed in this guide, is essential for its effective and safe

utilization in the synthesis of novel, high-value molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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